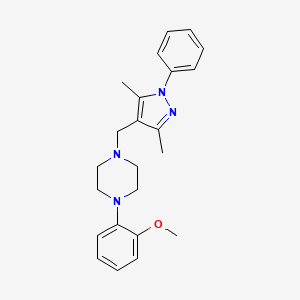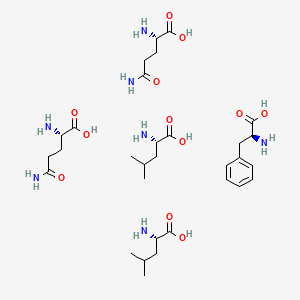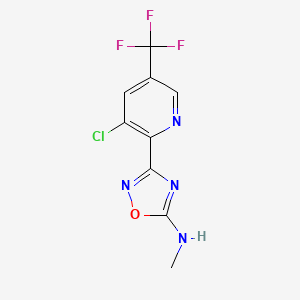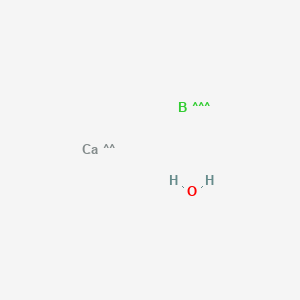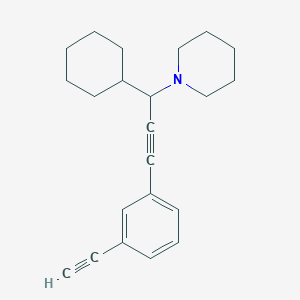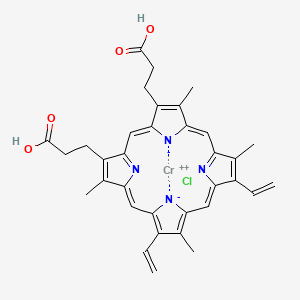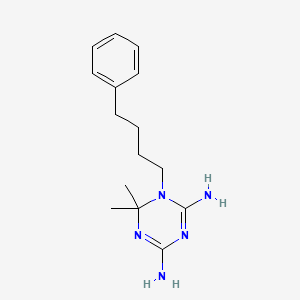
disodium;2-(carboxymethylamino)acetate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-(carboxymethylamino)acetate;hydrate typically involves the reaction of ethylenediamine with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently neutralized with sodium hydroxide to yield the final product. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is typically purified through crystallization and drying to obtain the desired hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;2-(carboxymethylamino)acetate;hydrate primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, and zinc. These reactions are crucial for its applications in various fields .
Common Reagents and Conditions
The chelation reactions of this compound typically occur in aqueous solutions with the presence of metal ions. The pH of the solution is often adjusted to optimize the binding efficiency. Common reagents used in these reactions include metal salts and buffers to maintain the desired pH .
Major Products Formed
The major products formed from the chelation reactions of this compound are stable metal complexes. These complexes are often used in various applications, such as in analytical chemistry for metal ion quantification and in medicine for chelation therapy .
Applications De Recherche Scientifique
Disodium;2-(carboxymethylamino)acetate;hydrate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in complexometric titrations to determine metal ion concentrations
Biology: Employed in molecular biology protocols to inhibit metalloproteases and stabilize nucleic acids.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning, such as lead and mercury poisoning.
Mécanisme D'action
The mechanism of action of disodium;2-(carboxymethylamino)acetate;hydrate involves the chelation of divalent and trivalent metal ions. The compound forms stable complexes with metal ions, reducing their availability in biological and chemical systems. This chelation process is crucial for its therapeutic effects in treating heavy metal poisoning and its use in various industrial applications .
Comparaison Avec Des Composés Similaires
Disodium;2-(carboxymethylamino)acetate;hydrate is often compared with other chelating agents such as:
Edetate calcium disodium: Used specifically for lead poisoning treatment.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): Used in similar applications but with different binding properties.
The uniqueness of this compound lies in its versatility and effectiveness in binding a wide range of metal ions, making it suitable for diverse applications in science and industry .
Propriétés
Formule moléculaire |
C4H8NNa2O5+ |
|---|---|
Poids moléculaire |
196.09 g/mol |
Nom IUPAC |
disodium;2-(carboxymethylamino)acetate;hydrate |
InChI |
InChI=1S/C4H7NO4.2Na.H2O/c6-3(7)1-5-2-4(8)9;;;/h5H,1-2H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-1 |
Clé InChI |
YSBGCHXLMBAKPV-UHFFFAOYSA-M |
SMILES canonique |
C(C(=O)O)NCC(=O)[O-].O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


